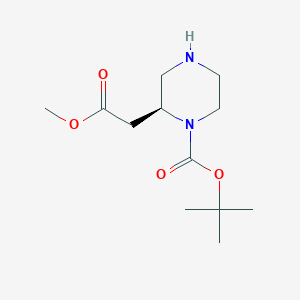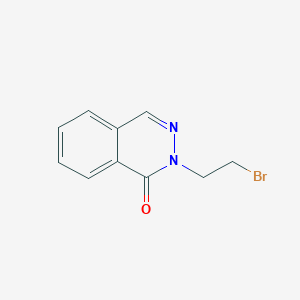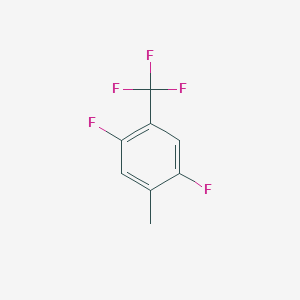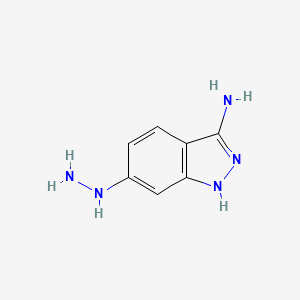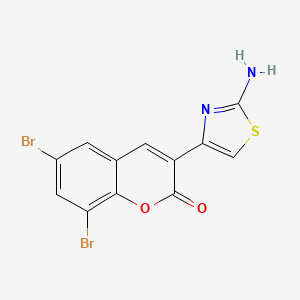![molecular formula C10H16N2 B3046729 2-{[(Propan-2-yl)amino]methyl}aniline CAS No. 128145-39-1](/img/structure/B3046729.png)
2-{[(Propan-2-yl)amino]methyl}aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Interactions and Properties
The study by Krishna and Mohan (2012) explores the molecular interactions between N-methyl aniline and alcohols (propan-1-ol/propan-2-ol), focusing on the dielectric permittivity and other molecular properties. This research provides insights into the behavior of aniline derivatives in binary mixtures, relevant for understanding the fundamental interactions and properties of "2-{[(Propan-2-yl)amino]methyl}aniline" in various solvent environments. The findings highlight the significance of dipole moments, thermodynamic values, and hydrogen bonding in determining the physical characteristics of these mixtures, which could be vital for applications in material science and chemical engineering (Krishna & Mohan, 2012).
Synthesis and Characterization
Saeed et al. (2009) discuss the synthesis and characterization of novel compounds involving aniline derivatives, showcasing the versatility of "2-{[(Propan-2-yl)amino]methyl}aniline" in chemical synthesis. Their work demonstrates the potential for creating a wide range of chemical structures, which could be useful in various research and industrial applications. The structural confirmation through spectroscopic data and X-ray diffraction offers a comprehensive understanding of these compounds, potentially guiding future research in organic chemistry and materials science (Saeed, Hussain, Abbas, & Bolte, 2009).
Electroluminescence and Material Applications
The research by Doi et al. (2003) introduces a novel class of emitting amorphous molecular materials, indicating the potential of aniline derivatives in the development of organic electroluminescent devices. This study underscores the application of "2-{[(Propan-2-yl)amino]methyl}aniline" in creating materials that emit multicolor light, including white, which is crucial for the advancement of display technologies and lighting systems. The findings highlight the importance of such compounds in the field of optoelectronics, offering insights into the design and synthesis of new materials for electronic applications (Doi, Kinoshita, & Okumoto, 2003).
Catalytic Applications
The study by Rao et al. (2014) presents the use of a palladium(II) complex with 2-(methylthio)aniline as an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water. This research highlights the catalytic capabilities of aniline derivatives, particularly "2-{[(Propan-2-yl)amino]methyl}aniline," in facilitating environmentally friendly chemical reactions. The high efficiency and thermal stability of the catalyst underscore its potential utility in organic synthesis, contributing to the development of greener chemical processes (Rao, Kumar, Bhunia, Singh, & Singh, 2014).
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of “2-{[(Propan-2-yl)amino]methyl}aniline” can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules or ions in the environment. For example, the compound’s activity could be enhanced or inhibited in certain pH conditions, or it could be more stable at certain temperatures.
Propiedades
IUPAC Name |
2-[(propan-2-ylamino)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZQLDWKPXNCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560962 | |
| Record name | 2-{[(Propan-2-yl)amino]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Propan-2-yl)amino]methyl}aniline | |
CAS RN |
128145-39-1 | |
| Record name | 2-{[(Propan-2-yl)amino]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

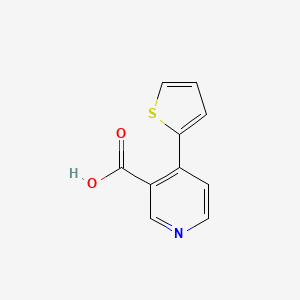
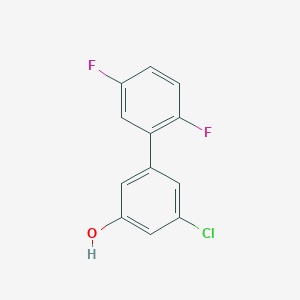
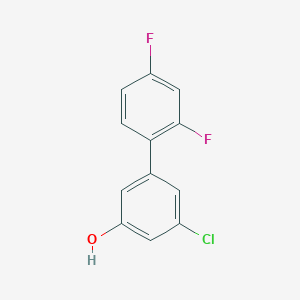
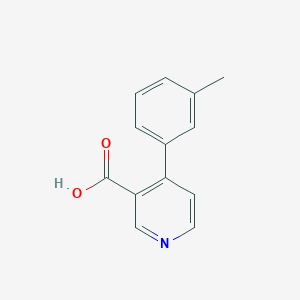

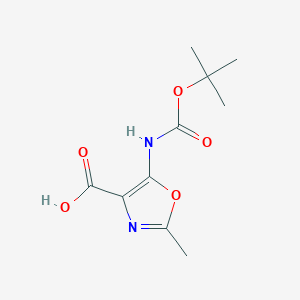
![4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B3046659.png)
